molecular formula C26H34N2O4S2 B11969908 11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid

Cat. No.: B11969908
M. Wt: 502.7 g/mol
InChI Key: RBZNQNKBXMNNOZ-FCQUAONHSA-N
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Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The carbonyl groups present in the compound can be reduced to their corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to certain receptors or enzymes, modulating their activity. The thiazolidine ring may also play a role in the compound’s biological activity by interacting with different pathways . detailed studies on the exact molecular targets and pathways involved are limited.

Comparison with Similar Compounds

Similar compounds to 11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H34N2O4S2

Molecular Weight

502.7 g/mol

IUPAC Name

11-[(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C26H34N2O4S2/c1-2-3-17-27-20-15-12-11-14-19(20)22(24(27)31)23-25(32)28(26(33)34-23)18-13-9-7-5-4-6-8-10-16-21(29)30/h11-12,14-15H,2-10,13,16-18H2,1H3,(H,29,30)/b23-22-

InChI Key

RBZNQNKBXMNNOZ-FCQUAONHSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O

Origin of Product

United States

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